molecular formula C3H5NO B165350 Lactonitrile CAS No. 78-97-7

Lactonitrile

Cat. No.: B165350
CAS No.: 78-97-7
M. Wt: 71.08 g/mol
InChI Key: WOFDVDFSGLBFAC-UHFFFAOYSA-N
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Description

Lactonitrile, also known as 2-hydroxypropanenitrile, is an organic compound with the chemical formula CH₃CH(OH)CN. It is a colorless liquid, although degraded samples can appear yellow. This compound is an intermediate in the industrial production of ethyl lactate and lactic acid . It is the cyanohydrin of acetaldehyde and plays a significant role in various chemical processes.

Mechanism of Action

Target of Action

Lactonitrile, also known as 2-Hydroxypropanenitrile, is an organic compound with the formula CH3CH(OH)CN . It is primarily used as an intermediate in the industrial production of ethyl lactate and lactic acid . The primary targets of this compound are the enzymes and biochemical pathways involved in these processes.

Mode of Action

This compound is the cyanohydrin of acetaldehyde . It is produced by the addition of hydrogen cyanide to acetaldehyde . The cyanohydrin functional group in this compound interacts with its targets, leading to changes in their biochemical activities.

Biochemical Pathways

This compound plays a crucial role in the synthesis of lactic acid. It is produced by the nucleophilic addition of hydrogen cyanide (HCN) to the liquid phase of acetaldehyde (CH3CHO) in alkaline media under high pressure . This reaction is part of the larger biochemical pathway for the production of lactic acid, a valuable compound in the food, chemical, pharmaceutical, and polymer industries .

Result of Action

The primary result of this compound’s action is the production of lactic acid. Lactic acid has many applications in various industries. For example, in the food industry, it is used as an acidity regulator to contrast certain acid-sensitive microorganisms . In the chemical industry, it is used in the production of biodegradable plastics .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, temperature, and the presence of other substances that can react with this compound. For example, the production of this compound from acetaldehyde and hydrogen cyanide requires an alkaline environment and high pressure .

Preparation Methods

Lactonitrile is synthesized through the nucleophilic addition of hydrogen cyanide to acetaldehyde in the presence of a base catalyst. This reaction occurs in the liquid phase under high pressure . The resulting this compound is then recovered and purified by distillation. Industrial production methods involve the hydrolysis of this compound using sulfuric acid to obtain lactic acid and ammonium sulfate .

Chemical Reactions Analysis

Lactonitrile undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sulfuric acid for hydrolysis and various bases for nucleophilic addition reactions. The major products formed from these reactions are lactic acid and its derivatives .

Comparison with Similar Compounds

Lactonitrile is similar to other cyanohydrins, such as acetone cyanohydrin and benzaldehyde cyanohydrin. its uniqueness lies in its specific use as an intermediate in the production of lactic acid and ethyl lactate . Other similar compounds include:

    Acetone cyanohydrin: Used in the production of methyl methacrylate.

    Benzaldehyde cyanohydrin: Used in the synthesis of mandelic acid.

This compound’s role in the production of lactic acid and its derivatives distinguishes it from these other cyanohydrins .

Properties

IUPAC Name

2-hydroxypropanenitrile
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InChI

InChI=1S/C3H5NO/c1-3(5)2-4/h3,5H,1H3
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InChI Key

WOFDVDFSGLBFAC-UHFFFAOYSA-N
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Canonical SMILES

CC(C#N)O
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Molecular Formula

C3H5NO
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DSSTOX Substance ID

DTXSID6025432
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Molecular Weight

71.08 g/mol
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Physical Description

Straw colored liquid. Used as a solvent /intermediate in production of ethyl lactate and lactic acid. (EPA, 1998), Straw-colored liquid; [Hawley] Yellow to orange liquid; [MSDSonline]
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Boiling Point

360 to 363 °F at 760 mmHg Slight decomposition (EPA, 1998), 221 °C
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Flash Point

170 °F (EPA, 1998), 76.6 °C, 171 °F (77 °C) (closed cup)
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Soluble in water and alcohol; insoluble in petroleum ether and carbon disulfide., Miscible in water and ethanol; soluble in ethyl ether and chloroform.
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Density

0.9877 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.9877 @ 20 °C/4 °C
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Vapor Density

2.45 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.45 (Air= 1)
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Vapor Pressure

10 mmHg at 165.2 °F (EPA, 1998), 0.11 [mmHg], 1.19X10-1 mm Hg @ 25 °C
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Color/Form

YELLOW LIQUID, Straw-colored liq

CAS No.

78-97-7, 42492-95-5
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Melting Point

-40 °F (EPA, 1998), -40 °C
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Synthesis routes and methods

Procedure details

A solution of 3.7 grams (0.052 mole) of 2-hydroxypropionitrile in 8.9 grams (0.10 mole) of pyridine was prepared. To this stirred solution at ambient temperature was added 10.4 grams (0.05 mole) of 2,6-dichlorobenzoyl chloride dropwise during a 20 minute period. The exothermic reaction caused the temperature of the reaction mixture to rise to 50°. The reaction mixture was heated at 75°-80° for 75 minutes. The cooled reaction mixture was poured into 150 ml of water and the mixture was stirred. The mixture was extracted with 200 ml of diethyl ether. The extract was washed with three portions of 30 ml each of an aqueous solution of 3% hydrochloric acid, then three portions of 30 ml each of water. The organic layer was dried with sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to an amber oil. The oil solidified and the solid was recrystallized from hexane-diethyl ether to give an oily semi-solid. The semi-solid and mother liquor were combined and concentrated under reduced pressure to an oil. An attempt to sublime the oil failed. The oil was distilled under reduced pressure using a short-path distilling system to give 3.1 grams of 2-cyanoethyl 2,6-dichlorobenzoate; bp 117°/0.005 mm. The oil product solidified; mp 45°-46° C. The nmr and the ir spectra were consistent with the proposed structure.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of lactonitrile?

A1: this compound has a molecular formula of C3H5NO and a molecular weight of 71.08 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Several spectroscopic techniques have been employed to study this compound, including:

  • Microwave Spectroscopy: Used to determine rotational constants, conformational stability, and potential energy barriers for internal rotations. [, ]
  • Infrared Spectroscopy (IR): Useful for identifying functional groups and studying hydrogen bonding interactions. [, , ]
  • Nuclear Magnetic Resonance (NMR): Employed to determine the purity and identity of this compound and its derivatives. [, ]
  • X-Ray Diffraction (XRD): Utilized for structural characterization of solid-state this compound derivatives, such as sodium cyanide crystals. []

Q3: Does this compound exist in different conformations?

A3: Yes, this compound exists in two main conformers, differentiated by the orientation of the hydroxyl hydrogen relative to the cyano group. Conformer A, where the hydroxyl hydrogen is closer to the methinic hydrogen, is more stable than conformer B. []

Q4: How does this compound react with water?

A4: this compound can undergo hydrolysis in water, yielding lactic acid and ammonia. This reaction can be catalyzed by enzymes like nitrile hydratase and amidase. [, ]

Q5: Can this compound be used to synthesize other compounds?

A5: Yes, this compound serves as a valuable precursor in organic synthesis. For instance, it can be used to synthesize: * Racemic lactic acid via hydrolysis. [, ] * D,L-Alanine by reacting with ammonium carbonate to form 5-methylhydantoin, followed by hydrolysis. [] * D,L-Phenylalanine through a multi-step process involving phenylacetaldehyde and 5-benzylhydantoin. []

Q6: What is the role of this compound in ethyl carbamate formation?

A6: this compound is considered a precursor to ethyl carbamate, a potentially carcinogenic compound found in some alcoholic beverages. During the maturation of grain whisky, this compound, along with other cyanide-related species, can contribute to ethyl carbamate formation. []

Q7: What are some challenges in using this compound for chemical synthesis?

A7: One challenge in utilizing this compound is its potential to decompose into hydrogen cyanide, a highly toxic substance. [, ]

Q8: How do bacteria interact with this compound?

A8: Several bacterial species can utilize this compound as a source of carbon and nitrogen. Some bacteria possess enzymes like nitrilase, α-aminonitrilase, and α-hydroxynitrilase that can degrade this compound and related compounds. [, ]

Q9: Can microorganisms be used to produce valuable compounds from this compound?

A9: Yes, certain bacteria can enantioselectively hydrolyze this compound derivatives, like mandelonitrile, to produce enantiomerically pure compounds like mandelic acid, which is a valuable pharmaceutical intermediate. []

Q10: Are there any known cases of this compound poisoning?

A10: Yes, there have been reported cases of fatal this compound poisoning. This highlights the importance of handling this compound with extreme caution. []

Q11: How is computational chemistry used to study this compound?

A11: Computational methods, such as density functional theory (DFT) calculations, provide insights into this compound's:

  • Conformational stability: Determining the relative energies of different conformers. [, , ]
  • Hydrogen bonding: Analyzing the strength and nature of interactions with water molecules. [, ]
  • Reaction mechanisms: Investigating the catalytic hydration of this compound to amides. []

Q12: What are the safety concerns associated with this compound?

A12: this compound is toxic and requires careful handling due to its potential to release hydrogen cyanide. Appropriate safety measures, including proper ventilation and personal protective equipment, are essential when working with this compound. [, , ]

Q13: Is there research on the environmental impact of this compound?

A13: While the provided research focuses primarily on chemical and biological aspects of this compound, its potential environmental impact and degradation pathways require further investigation. This knowledge is crucial for developing strategies to mitigate any negative environmental consequences. []

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